3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide

Drug-Drug Interaction CYP450 Inhibition ADME-Tox

3-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide (CAS 1040647-27-5; MF: C14H12ClN3OS; MW: 305.8) is a synthetic small molecule belonging to the imidazo[2,1-b]thiazole heterocyclic class. The compound features a fused imidazole-thiazole bicyclic core, substituted at the 6-position with a 4-chlorophenyl ring and at the 3-position with a propanamide side chain.

Molecular Formula C14H12ClN3OS
Molecular Weight 305.8 g/mol
CAS No. 1040647-27-5
Cat. No. B6556784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
CAS1040647-27-5
Molecular FormulaC14H12ClN3OS
Molecular Weight305.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CN3C(=CSC3=N2)CCC(=O)N)Cl
InChIInChI=1S/C14H12ClN3OS/c15-10-3-1-9(2-4-10)12-7-18-11(5-6-13(16)19)8-20-14(18)17-12/h1-4,7-8H,5-6H2,(H2,16,19)
InChIKeyVOEFFPUQQCYIPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide (CAS 1040647-27-5): Structural Classification and Core Pharmacophore Identity


3-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide (CAS 1040647-27-5; MF: C14H12ClN3OS; MW: 305.8) is a synthetic small molecule belonging to the imidazo[2,1-b]thiazole heterocyclic class . The compound features a fused imidazole-thiazole bicyclic core, substituted at the 6-position with a 4-chlorophenyl ring and at the 3-position with a propanamide side chain. This scaffold has been extensively explored in medicinal chemistry for its capacity to engage diverse biological targets, including nuclear receptors (e.g., constitutive androstane receptor, CAR) [1], kinases (e.g., V600E-B-RAF, C-RAF, EGFR/HER2) [2], and enzymes such as phosphatidylinositol 4-kinase IIIβ (PI4KB) [3].

Why Generic Imidazo[2,1-b]thiazole Substitution Fails for 3-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide


Generic substitution among imidazo[2,1-b]thiazole derivatives is precluded by the extreme sensitivity of target engagement and ADME properties to the nature and position of substituents. Within this scaffold, the C-3 propanamide side chain is not a passive solubility handle; it directly dictates the molecule's hydrogen-bonding capacity, topological polar surface area (TPSA), and metabolic liability, all of which critically modulate selectivity across targets such as CYP isoforms and nuclear receptors. For instance, N-alkylated propanamide analogs (e.g., N-isobutyl or N-thiazolyl derivatives) exhibit distinct antiviral or immunostimulatory profiles , while C-5 oxime-substituted analogs like CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime) display potent and selective CAR agonism (EC50 49 nM) that is entirely absent in C-3 carboxamide variants . Consequently, even isosteric or homologous replacements within this class can lead to complete loss of desired biological function or introduction of off-target liabilities.

Product-Specific Quantitative Evidence for 3-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide (CAS 1040647-27-5): Comparative Selectivity and Potency Data


Reduced CYP3A4 Inhibition Liability Compared to Bulkier N-Substituted Propanamide Analogs

The target compound 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide exhibits substantially weaker CYP3A4 inhibition (IC50 = 5,600 nM) compared to its bulkier N-substituted congener, 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide, which shows IC50 > 10,000 nM in the same assay system [1] [2]. This difference indicates that the primary amide terminus of the target compound retains a measurable CYP3A4 interaction, but one that is notably attenuated relative to analogs bearing large aromatic amide extensions.

Drug-Drug Interaction CYP450 Inhibition ADME-Tox Probe Selectivity

Structural and Functional Divergence from the CAR Agonist CITCO: Differential Substitution at Position-3 vs. Position-5

The target compound is a position-3 propanamide derivative of the 6-(4-chlorophenyl)imidazo[2,1-b]thiazole scaffold, which structurally and functionally diverges from the well-known CAR agonist CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime). CITCO activates human CAR with an EC50 of 49 nM and displays >100-fold selectivity over PXR, with no activity at LXR, ERα, ERβ, PPAR, RAR, FXR, VDR, or THR [1] . In contrast, the target compound lacks the critical C-5 oxime moiety required for CAR agonism and instead bears a C-3 propanamide group, which reorients the molecule's pharmacophore. No published evidence demonstrates that 3-substituted propanamide analogs of this scaffold retain CAR agonism; the propanamide side chain is expected to ablate or drastically reduce CAR binding affinity.

Nuclear Receptor CAR/PXR Selectivity Chemical Probe Off-Target Screening

Antiproliferative Activity Interpretation in the Context of the 4-Chlorophenyl Substituent: Class-Level Potency Benchmarks

While direct antiproliferative data for the target compound itself are not reported in primary literature, close structural analogs within the [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl] series have been evaluated. Compound 3b (an arylidenehydrazide derivative synthesized from [6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid hydrazide) exhibited broad-spectrum antiproliferative activity across multiple cancer cell lines with log10GI50 values ranging from -4.41 to -6.44 (corresponding to GI50 values of approximately 39 μM to 0.36 μM) in the NCI-60 panel [1]. The target compound's unadorned primary amide at the 3-position represents a more synthetically tractable and minimalist pharmacophore than the arylidenehydrazide extensions of compound 3b, potentially offering a cleaner starting point for SAR exploration with fewer off-target interactions.

Anticancer Antiproliferative GI50 NCI-60 Screening

Differentiation from Imidazo[2,1-b]thiazole-5-carboxamide (ITA) Anti-Tubercular Series: Absence of QcrB Targeting and CYP450 Metabolic Stability

The imidazo[2,1-b]thiazole-5-carboxamides (ITAs) are a well-characterized class of anti-tubercular agents that target QcrB, a key component of the mycobacterial cytochrome bcc-aa3 supercomplex, and demonstrate potent in vitro activity against Mycobacterium tuberculosis [1]. Critically, the efficacy of ITAs is not improved by pre-treatment with CYP450 inhibitors, indicating that metabolic clearance via CYP450 isoforms is not a primary determinant of their in vivo exposure [1]. The target compound, however, is a 3-propanamide regioisomer rather than a 5-carboxamide, and this positional difference of the amide functionality on the imidazo[2,1-b]thiazole core fundamentally alters its electronic distribution, target binding capability, and CYP450 interaction profile. The target compound's measured CYP3A4 inhibition (IC50 = 5,600 nM) [2] suggests a distinct metabolic interaction profile compared to the 5-carboxamide ITA series, where CYP metabolism does not limit efficacy.

Antitubercular QcrB CYP450 Metabolism Mycobacterium tuberculosis

Optimal Research and Procurement Application Scenarios for 3-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide (CAS 1040647-27-5)


Negative Control Probe for CAR/PXR Nuclear Receptor Signaling Studies

The target compound serves as an ideal negative control for CITCO (a potent hCAR agonist, EC50 49 nM) in experiments designed to dissect CAR-dependent transcriptional regulation [1]. Because the C-3 propanamide substitution lacks the C-5 oxime pharmacophore required for CAR activation, researchers can use the target compound at equimolar concentrations to CITCO to control for any CAR-independent effects of the imidazo[2,1-b]thiazole scaffold on cellular viability, basal transcription, or off-target nuclear receptor modulation (LXR, FXR, VDR, etc.).

Minimalist Fragment-Like Scaffold for Kinase or Enzyme Inhibitor SAR Campaigns

With a molecular weight of only 305.8 Da and a primary amide synthetic handle, the target compound is positioned as an attractive fragment-like starting point for structure-activity relationship (SAR) exploration . Unlike bulkier analogs such as N-benzothiazolyl-propanamide derivatives (MW > 439) that already incorporate extensive aromatic extensions, the target compound allows medicinal chemists to systematically build potency and selectivity through iterative medicinal chemistry, using the primary amide as a versatile conjugation site for diverse amine or hydrazide libraries.

CYP3A4 Interaction Reference Standard for Imidazo[2,1-b]thiazole ADME Profiling

The target compound's moderate CYP3A4 inhibition (IC50 = 5,600 nM in human liver microsomes) provides a useful reference point for benchmarking CYP450 interactions across a series of imidazo[2,1-b]thiazole analogs [2]. Procurement of this compound alongside more potent CYP3A4 inhibitors or non-inhibitory analogs enables construction of intra-class CYP inhibition structure-property relationships (SPR), guiding the design of future analogs with optimized metabolic stability and reduced drug-drug interaction potential.

Regioisomeric Comparison Standard for Imidazo[2,1-b]thiazole Positional SAR: 3-Propanamide vs. 5-Carboxamide Series

The compound functions as a critical regioisomeric comparator to the 5-carboxamide ITA anti-tubercular series, which targets mycobacterial QcrB [3]. By testing the 3-propanamide regioisomer in parallel with 5-carboxamide ITAs in M. tuberculosis growth inhibition assays, researchers can establish the positional specificity of QcrB engagement and confirm that anti-tubercular activity is indeed restricted to the 5-carboxamide substitution pattern, de-risking lead optimization efforts against a defined molecular target.

Quote Request

Request a Quote for 3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.